Deoxythymidine-5'-triphosphate-13C10 (dilithium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

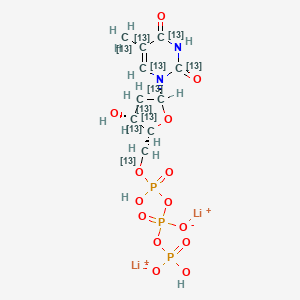

Desoxitimidina-5'-trifosfato-13C10 (dilitiol) es un compuesto marcado con isótopos estables utilizado principalmente en investigación científica. Es un derivado del trifosfato de desoxitimidina (dTTP), uno de los cuatro trifosfatos de nucleósidos que sirven como bloques de construcción para la síntesis de ADN. La incorporación de isótopos de carbono-13 en la molécula permite estudios detallados de los mecanismos de replicación y reparación del ADN, así como otros procesos bioquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Desoxitimidina-5'-trifosfato-13C10 (dilitiol) implica la incorporación de isótopos de carbono-13 en la molécula de desoxitimidina. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:

Síntesis química: Comenzando desde la timidina marcada, el grupo trifosfato se introduce utilizando agentes fosforilantes en condiciones controladas.

Síntesis enzimática: Las enzimas como la timidina quinasa pueden utilizarse para fosforilar la timidina marcada para producir la forma trifosfato.

Métodos de producción industrial

La producción industrial de Desoxitimidina-5'-trifosfato-13C10 (dilitiol) generalmente implica la síntesis química a gran escala. El proceso incluye:

Marcado isotópico: Incorporación de isótopos de carbono-13 en la timidina.

Fosforilación: Fosforilación secuencial para introducir el grupo trifosfato.

Purificación: Cromatografía líquida de alta eficacia (HPLC) y otras técnicas de purificación para garantizar una alta pureza y enriquecimiento isotópico.

Análisis De Reacciones Químicas

Tipos de reacciones

Desoxitimidina-5'-trifosfato-13C10 (dilitiol) sufre varias reacciones químicas, que incluyen:

Fosforilación: Conversión a otras formas de nucleótidos.

Hidrólisis: Descomposición en desoxitimidina y fosfato inorgánico.

Polimerización: Incorporación a cadenas de ADN durante la replicación.

Reactivos y condiciones comunes

Agentes fosforilantes: Como oxicloruro de fósforo (POCl3) y pirofosfato.

Enzimas: Timidina quinasa y ADN polimerasa.

Condiciones de reacción: Generalmente se llevan a cabo en soluciones acuosas a pH y temperatura fisiológicos.

Productos principales

Monofosfato de desoxitimidina (dTMP): Formado por hidrólisis parcial.

Difosfato de desoxitimidina (dTDP): Intermedio en la síntesis de dTTP.

ADN: Cuando se incorpora a cadenas de ADN durante la replicación.

Aplicaciones Científicas De Investigación

Desoxitimidina-5'-trifosfato-13C10 (dilitiol) tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como trazador en estudios del metabolismo de nucleótidos y la síntesis de ADN.

Biología: Ayuda a comprender los procesos de replicación, reparación y recombinación del ADN.

Medicina: Utilizado en el desarrollo de herramientas de diagnóstico y agentes terapéuticos dirigidos a la síntesis de ADN.

Industria: Empleado en la producción de nucleótidos marcados para investigación y aplicaciones farmacéuticas.

Mecanismo De Acción

Desoxitimidina-5'-trifosfato-13C10 (dilitiol) ejerce sus efectos al servir como sustrato para las ADN polimerasas durante la síntesis de ADN. El marcado con carbono-13 permite un seguimiento y análisis detallados de su incorporación al ADN. Los objetivos moleculares incluyen:

ADN polimerasa: Enzima responsable de la síntesis de ADN.

Timidina quinasa: Enzima involucrada en la fosforilación de la timidina.

Comparación Con Compuestos Similares

Desoxitimidina-5'-trifosfato-13C10 (dilitiol) se puede comparar con otros nucleótidos marcados:

Trifosfato de desoxiadenosina (dATP): Otro nucleótido utilizado en la síntesis de ADN.

Trifosfato de desoxicitidina (dCTP): Involucrado en la replicación y reparación del ADN.

Trifosfato de desoxiguanosina (dGTP): Esencial para la síntesis de ADN.

Singularidad

La incorporación de isótopos de carbono-13 en Desoxitimidina-5'-trifosfato-13C10 (dilitiol) lo hace único para estudios que requieren marcado con isótopos estables. Esto permite un seguimiento y análisis precisos en varios experimentos de bioquímica y biología molecular.

Propiedades

Fórmula molecular |

C10H15Li2N2O14P3 |

|---|---|

Peso molecular |

504.0 g/mol |

Nombre IUPAC |

dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

Clave InChI |

HGQGGFXJPYJQGW-YFIVJRRZSA-L |

SMILES isomérico |

[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

SMILES canónico |

[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.